[3-(Methoxymethyl)piperidin-3-yl]methanol
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Overview
Description
[3-(Methoxymethyl)piperidin-3-yl]methanol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
[3-(Methoxymethyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
[3-(Methoxymethyl)piperidin-3-yl]methanol is unique due to the presence of both methoxymethyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
[3-(methoxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(6-10)3-2-4-9-5-8/h9-10H,2-7H2,1H3 |
InChI Key |
FPADMFCNFUPHHD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCNC1)CO |
Origin of Product |
United States |
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